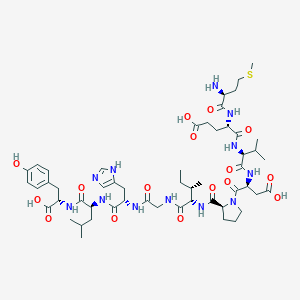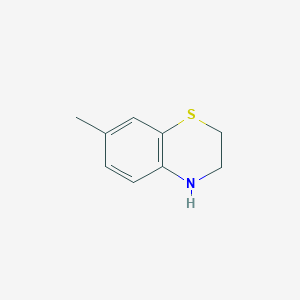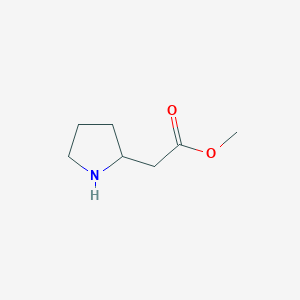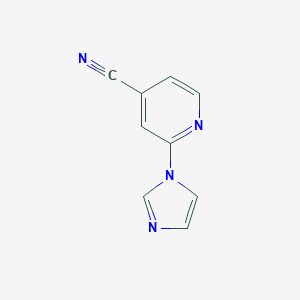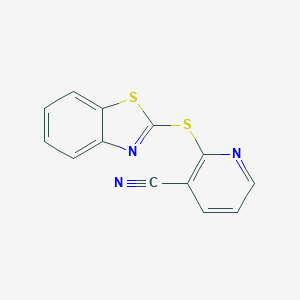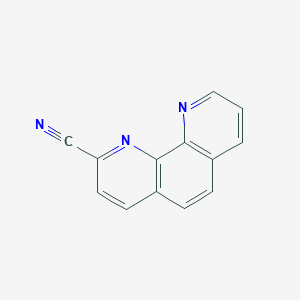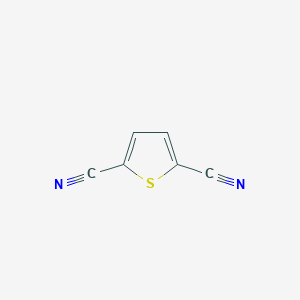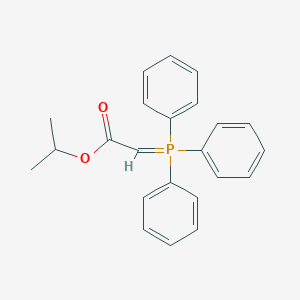
(Isopropyloxycarbonylmethylene)triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropyloxycarbonylmethylene)triphenylphosphorane is a research chemical with the molecular formula C23H23O2P . It has a molecular weight of 362.41 and contains a total of 49 atoms; 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecule contains a total of 51 bonds; 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 aliphatic ester .Physical And Chemical Properties Analysis
(Isopropyloxycarbonylmethylene)triphenylphosphorane has a molecular weight of 362.41 . It contains 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Synthesis of Unsaturated Sugars :
- (Isopropyloxycarbonylmethylene)triphenylphosphorane is used in the synthesis of unsaturated sugars. The reaction with 2,3:4,5-di-O-isopropylidene aldehydo-L-arabinose produces corresponding unsaturated sugars, providing a route for a one-carbon chain extension in carbohydrates (Tronchet, Doelker, & Baehler, 1969).
Organometallic Synthons :
- The compound's utility in synthesizing organometallic compounds is highlighted through its application in the preparation of tetraene—Fe(CO)3 complexes (Goldschmidt & Bakal, 1979).
Synthesis of Cyclopentenones :
- It reacts with 1,2-diacylethylenes to yield cyclopentenones in a single operation, which is further applicable in the synthesis of optically active cyclopentenone (Hatanaka, Ishida, Tanaka, & Ueda, 1996).
Synthesis of alpha,beta-Unsaturated Phosphonates :
- The Wittig reagent variant of (Isopropyloxycarbonylmethylene)triphenylphosphorane facilitates the synthesis of alpha,beta-unsaturated phosphonates, highlighting its versatility (Xu, Flavin, & Xu, 1996).
Bioorganic Chemistry and Medicinal Chemistry Applications
- Antitumor Compounds Synthesis :
- (Isopropyloxycarbonylmethylene)triphenylphosphorane is involved in synthesizing derivatives of vinblastine-type alkaloids, which are a class of antitumor compounds (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Analytical and Structural Chemistry
Preparation of Ketenes :
- The compound is used in the preparation of (Triphenylphosphoranylidene)ketene, showcasing its role in the synthesis of complex organic molecules (Schobert, 2005).
Structural Studies :
- Its reaction with 3,3-diphenylindan-1,2-dione leads to various diastereomers, aiding in the understanding of reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2007).
properties
IUPAC Name |
propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMHHOLXMJJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isopropyloxycarbonylmethylene)triphenylphosphorane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

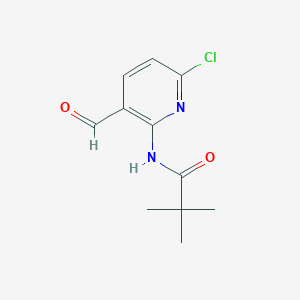
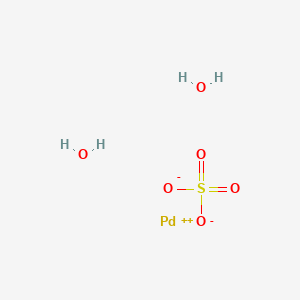
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)
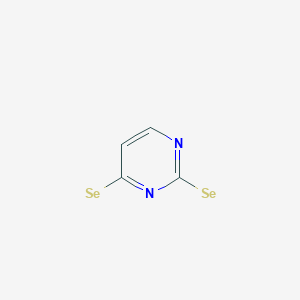
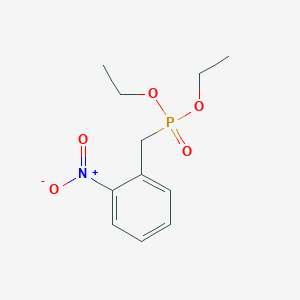
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
